molecular formula C11H15BrO B7867275 1-Bromo-4-(butoxymethyl)benzene CAS No. 133842-36-1

1-Bromo-4-(butoxymethyl)benzene

Cat. No.: B7867275
CAS No.: 133842-36-1
M. Wt: 243.14 g/mol
InChI Key: BVYYBXJRMKFITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(butoxymethyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated derivative of benzene, where a butoxymethyl group is attached to the para position relative to the bromine atom. This compound is used in various chemical syntheses and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butoxymethyl)benzene can be synthesized through several methods. One common route involves the bromination of 4-(butoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(butoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Formation of 4-(butoxymethyl)phenol or 4-(butoxymethyl)aniline.

    Oxidation: Formation of 4-(butoxymethyl)benzaldehyde or 4-(butoxymethyl)benzoic acid.

    Reduction: Formation of 4-(butoxymethyl)benzene.

Scientific Research Applications

1-Bromo-4-(butoxymethyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.

    Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(butoxymethyl)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the butoxymethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure with a tert-butyl group instead of a butoxymethyl group.

    1-Bromo-4-methylbenzene: Contains a methyl group instead of a butoxymethyl group.

    1-Bromo-4-ethoxymethylbenzene: Contains an ethoxymethyl group instead of a butoxymethyl group.

Uniqueness: 1-Bromo-4-(butoxymethyl)benzene is unique due to the presence of the butoxymethyl group, which imparts specific chemical properties and reactivity. The butoxymethyl group can undergo various transformations, making this compound versatile for different synthetic applications.

Properties

IUPAC Name

1-bromo-4-(butoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYYBXJRMKFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304832
Record name 1-Bromo-4-(butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133842-36-1
Record name 1-Bromo-4-(butoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133842-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzyl alcohol (10.0 g, 53.5 mmol) in N,N-dimethylformamide (200 mL) was added sodium hydride (3.08 g, 64.2 mmol, 50% in oil) at 0° C. This mixture was stirred for 5 minutes at 0° C., and 1-bromobutane (7.47 mL, 69.3 mmol) was added thereto at 0° C. This mixture was stirred for 40 minutes at room temperature and then stirred for 25 minutes at 70° C. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the title compound (11.5 g, 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(butoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(butoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(butoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(butoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(butoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(butoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.